molecular formula C5H14Cl2N2 B1521197 (1-Cyclopropylethyl)hydrazine dihydrochloride CAS No. 1181458-56-9

(1-Cyclopropylethyl)hydrazine dihydrochloride

Cat. No. B1521197
CAS RN: 1181458-56-9
M. Wt: 173.08 g/mol
InChI Key: IXGUHPAFLMFSEU-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)hydrazine dihydrochloride, commonly referred to as CHDH, is an important organic compound that is used in a variety of scientific and industrial applications. CHDH is a colorless, odorless, and water-soluble compound that is composed of an organic hydrazine and a cyclopropylethyl group. CHDH has been used in the synthesis of various organic compounds, as well as in the production of polymers and pharmaceuticals. CHDH has also been used in the synthesis of a variety of organometallic compounds and in the manufacture of polymers for use in the medical and industrial fields.

Scientific Research Applications

Biochemical and Molecular Aspects of Hydrazine-Induced Carcinogenesis

Hydrazines, such as 1,2-dimethylhydrazine (DMH), are known for their DNA alkylating properties and are used to induce colon cancer in animal models. The study of DMH-induced carcinogenesis helps understand the biochemical, molecular, and histological mechanisms underlying colon cancer development. These models provide insights into the action of biotransformation and antioxidant enzymes in carcinogen metabolism and offer a basis for evaluating potential therapeutic compounds (Venkatachalam et al., 2020).

Natural Occurrence and Synthetic Production of Carcinogenic Hydrazines

A review on the natural occurrence, synthetic production, and use of carcinogenic hydrazines highlights the environmental risk they pose to human populations. These compounds are found in nature and are synthesized for use in pharmaceuticals, agriculture, and industry. The widespread exposure to hydrazines necessitates further research into their effects on health and potential regulatory measures (Tóth, 2000).

Environmental Monitoring of Water Organic Pollutants

In the context of environmental sciences, hydrazines are among the organic pollutants monitored in water due to their potential genotoxicity. Analytical approaches for the detection and control of hydrazine, hydrazides, and hydrazones in water highlight the need for accurate assessment of these impurities to protect public health and the environment (Elder, Snodin, & Teasdale, 2011).

properties

IUPAC Name

1-cyclopropylethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-4(7-6)5-2-3-5;;/h4-5,7H,2-3,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGUHPAFLMFSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropylethyl)hydrazine dihydrochloride

CAS RN

1181458-56-9
Record name (1-cyclopropylethyl)hydrazine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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